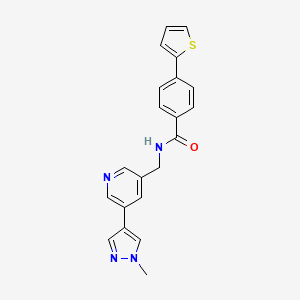

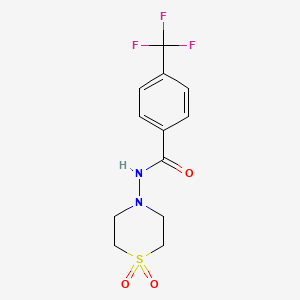

5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

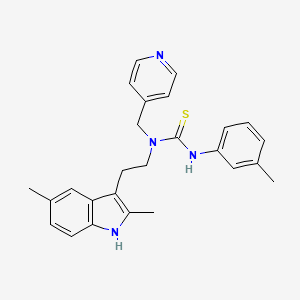

Compounds like “5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol” belong to a class of organic compounds known as nitrobenzenes . These compounds contain a nitro group attached to a benzene ring . Nitrobenzenes are used in the synthesis of a variety of chemical products, including dyes, pharmaceuticals, and synthetic rubber .

Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced into an organic compound . For instance, imidazole can undergo a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy . NMR takes advantage of the magnetic properties of certain nuclei and can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

Nitrobenzenes can undergo a variety of chemical reactions. For example, they can be reduced to the corresponding amines in the presence of a reducing agent . They can also participate in electrophilic substitution reactions .科学的研究の応用

1. Pharmacological Activity and Toxicity

5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol derivatives have been a focus of research due to their potential in drug development. Research has found a correlation between the pharmacological activity of synthesized compounds and their structure. Studies demonstrate that certain derivatives of this compound exhibit low toxicity, making them candidates for further pharmacological exploration (Shcherbak, Kaplaushenko, & Belenichev, 2014).

2. Antimicrobial Activity

Synthesized 1,2,4-triazoles, including variants of this compound, have demonstrated significant antibacterial activity. This finding highlights their potential use in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).

3. Metabolism in Biological Systems

Studies on the in vivo metabolism of related triazole compounds in rats have revealed pathways like reduction, N-acetylation, and N-dealkylation. This research provides insights into how these compounds might be metabolized in biological systems, which is crucial for drug development (Oruç, Kabasakal, & Rollas, 2003).

4. Energetic Materials

Some derivatives of this compound form a new class of high-density energetic materials. Their high density, moderate to good thermal stability, and excellent detonation properties have been identified, making them potential candidates for use in explosives (Thottempudi & Shreeve, 2011).

5. Synthesis and Activation in Chemical Processes

The efficiency of certain triazole derivatives as activators in phosphoramidite alcoholysis has been studied. This research is essential for understanding the role of these compounds in facilitating or accelerating chemical reactions (Nurminen, Mattinen, & Lönnberg, 2003).

Safety and Hazards

将来の方向性

The study of nitrobenzenes and similar compounds is an active area of research. These compounds have potential applications in various fields, including medicine, agriculture, and industry . Future research will likely focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications.

特性

IUPAC Name |

3-(3-nitrophenyl)-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-8-9-7(10-11-8)5-2-1-3-6(4-5)12(14)15/h1-4H,(H2,9,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBITECELKZDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)

![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)